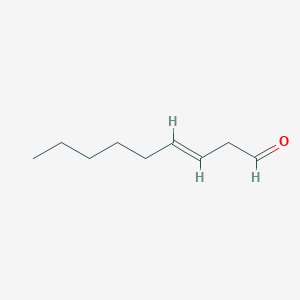
(E)-non-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-non-3-enal: is an unsaturated aldehyde with the chemical formula C₉H₁₆O . It is known for its distinctive odor, often described as greasy or grassy, and is commonly associated with the smell of aging in humans. This compound is a significant component in the study of lipid oxidation and is found in various biological and environmental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of Unsaturated Fatty Acids: One common method for synthesizing (E)-non-3-enal involves the ozonolysis of unsaturated fatty acids such as oleic acid.
Aldol Condensation: Another method involves the aldol condensation of acetaldehyde and heptanal, followed by dehydration.
Industrial Production Methods: Industrial production of this compound often utilizes the ozonolysis method due to its efficiency and scalability. The process involves the use of ozone gas in a controlled environment to ensure the selective cleavage of double bonds in unsaturated fatty acids, resulting in the formation of this compound and other aldehydes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (E)-non-3-enal can undergo oxidation reactions, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 3-Nonenol.
Substitution: Various substituted nonenal derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (E)-non-3-enal is used as a model compound in the study of lipid oxidation and the formation of volatile organic compounds. It serves as a reference for understanding the mechanisms of aldehyde formation and degradation .
Biology: In biological research, this compound is studied for its role in the aging process and its impact on body odor. It is also used to investigate the effects of lipid peroxidation on cellular functions .
Medicine: Its presence in biological samples can serve as a biomarker for oxidative stress and lipid peroxidation .
Industry: In the fragrance and flavor industry, this compound is used to impart specific odors to products. It is also studied for its potential use in developing anti-aging skincare products .
Mechanism of Action
(E)-non-3-enal exerts its effects primarily through its interaction with cellular membranes and proteins. The aldehyde group in this compound can form covalent bonds with amino acids in proteins, leading to the formation of adducts that can alter protein function.
Molecular Targets and Pathways:
Comparison with Similar Compounds
2-Nonenal: Another unsaturated aldehyde with a similar structure but differing in the position of the double bond.
Nonanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Uniqueness of (E)-non-3-enal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike 2-Nonenal, which has a more pungent odor, this compound has a greasy, grassy smell that is less intense. Its role in lipid oxidation and its presence in aged biological samples make it a valuable compound for research in aging and oxidative stress .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-non-3-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h6-7,9H,2-5,8H2,1H3/b7-6+ |
InChI Key |
YXEAENVLZOODMT-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CC=O |
Canonical SMILES |
CCCCCC=CCC=O |
Synonyms |
3-nonenal 8-nonenal nonenal, (3Z) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


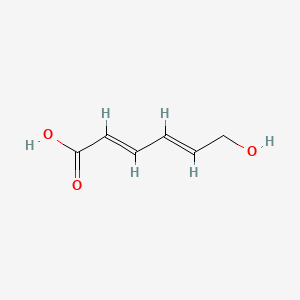
![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)
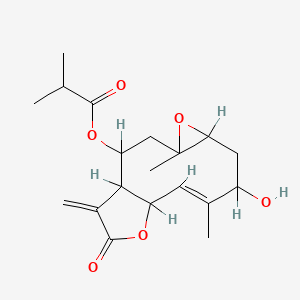
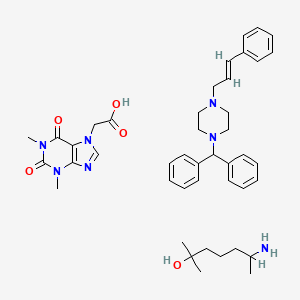
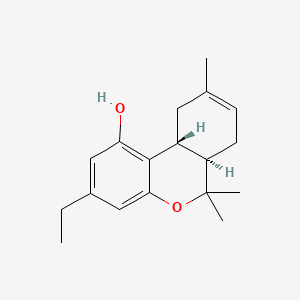
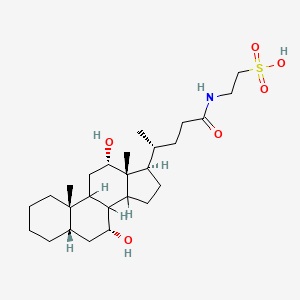
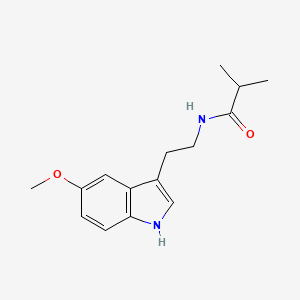

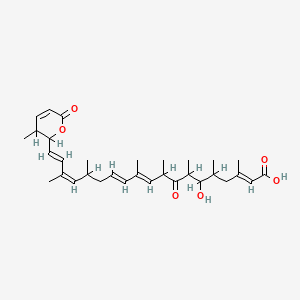
![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)
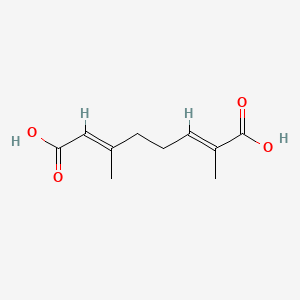

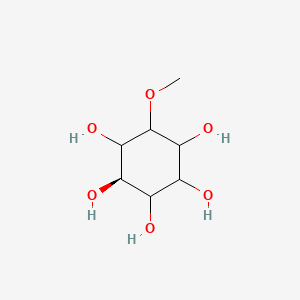
![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
